molecular formula C9H15NO B13551386 3-(But-3-en-1-yl)piperidin-2-one

3-(But-3-en-1-yl)piperidin-2-one

Cat. No.: B13551386
M. Wt: 153.22 g/mol
InChI Key: WSOJCIKEXDMISE-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)piperidin-2-one is a six-membered lactam (piperidin-2-one) featuring a but-3-en-1-yl substituent at the 3-position. The butenyl moiety introduces opportunities for further functionalization, such as cycloadditions or polymerizations, while the lactam ring contributes to hydrogen-bonding interactions and conformational rigidity .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-but-3-enylpiperidin-2-one

InChI

InChI=1S/C9H15NO/c1-2-3-5-8-6-4-7-10-9(8)11/h2,8H,1,3-7H2,(H,10,11)

InChI Key

WSOJCIKEXDMISE-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-en-1-yl)piperidin-2-one typically involves the reaction of piperidin-2-one with but-3-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of 3-(But-3-en-1-yl)piperidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(But-3-en-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(But-3-en-1-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Lactams
Compound Ring Size Substituent Key Structural Features
3-(But-3-en-1-yl)piperidin-2-one 6-membered But-3-en-1-yl at C3 Six-membered lactam; unsaturated side chain
3-(But-3-en-1-yl)pyrrolidin-2-one 5-membered But-3-en-1-yl at C3 Five-membered lactam; higher ring strain
1-(3-Hydroxyphenyl)piperidin-2-one 6-membered 3-Hydroxyphenyl at C1 Aromatic substituent; potential H-bonding
Thiopyrano-pyrimidinone derivative Bicyclic Thiopyrano-pyrimidine Fused bicyclic system; sulfur incorporation
  • Ring Size and Puckering : The six-membered piperidin-2-one ring exhibits lower ring strain compared to the five-membered pyrrolidin-2-one. Cremer-Pople puckering parameters () quantify conformational flexibility, with piperidin-2-one likely adopting a chair or boat conformation, while pyrrolidin-2-one may display envelope or twist conformations due to higher strain .
  • Substituent Effects: The butenyl group in 3-(But-3-en-1-yl)piperidin-2-one introduces unsaturation, enhancing reactivity toward electrophilic additions.

Biological Activity

3-(But-3-en-1-yl)piperidin-2-one is a piperidine derivative that has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The synthesis of 3-(but-3-en-1-yl)piperidin-2-one can be achieved through the reaction of piperidin-2-one with but-3-en-1-yl bromide under basic conditions, typically using potassium carbonate as a base in solvents like dimethylformamide. The reaction is facilitated by heating, leading to the formation of the desired compound.

The biological activity of 3-(but-3-en-1-yl)piperidin-2-one is largely attributed to its ability to modulate enzyme and receptor activities. It can act as an inhibitor or activator of specific enzymes, impacting various biochemical pathways. This modulation is crucial for understanding its therapeutic potential.

Biological Activity Spectrum

Research indicates that compounds similar to 3-(but-3-en-1-yl)piperidin-2-one exhibit a broad spectrum of pharmacological activities, including:

Antimicrobial Activity:
Some studies have demonstrated that piperidine derivatives possess significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The compound's activity may be linked to its ability to inhibit essential enzymes in bacterial metabolism .

Antitubercular Activity:
Similar compounds have shown promise as antitubercular agents against Mycobacterium tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MIC) comparable to established drugs .

Neuropharmacological Effects:
Piperidine derivatives are known for their effects on neurotransmitter uptake and membrane permeability. They have been implicated in neuroprotective actions and potential treatments for central nervous system disorders, including Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their mechanisms and potential applications:

  • Antimicrobial Studies:
    A series of synthesized piperidine compounds demonstrated moderate to strong antibacterial activity against various bacterial strains. The most active compounds showed significant inhibition of urease and acetylcholinesterase, which are critical targets in drug development for infectious diseases .
  • Neuroprotective Studies:
    Research has indicated that certain piperidine derivatives can inhibit neurotransmitter uptake, suggesting potential applications in treating neurodegenerative diseases. The predicted anti-parkinsonian activities were supported by both experimental and computational studies .
  • Antitubercular Activity:
    In vitro studies have shown that related compounds exhibit potent antitubercular effects, with MIC values indicating efficacy against both drug-sensitive and resistant strains of M. tuberculosis.

Data Table: Biological Activities of 3-(But-3-en-1-yl)piperidin-2-one

Activity Type Target/Effect Reference
AntimicrobialSalmonella typhi, Bacillus subtilis
AntitubercularMycobacterium tuberculosis
NeuroprotectiveNeurotransmitter uptake inhibition
Enzyme InhibitionAcetylcholinesterase

Q & A

Q. What synthetic routes are recommended for preparing 3-(But-3-en-1-yl)piperidin-2-one with high purity?

Methodological Answer: A common approach involves functionalizing the piperidin-2-one core via alkylation or acylation reactions. For example, the but-3-en-1-yl group can be introduced using a nucleophilic substitution reaction between piperidin-2-one and a suitably activated alkene precursor (e.g., allyl bromide derivatives). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via 1H^1H-NMR (to confirm regioselectivity) and HPLC (to verify purity >98%) are critical .

Q. Which analytical techniques are most reliable for characterizing 3-(But-3-en-1-yl)piperidin-2-one?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves stereochemistry and confirms the lactam ring conformation. Monoclinic (P21/c) or triclinic (P1) crystal systems are typical for similar piperidin-2-one derivatives, with lattice parameters comparable to those reported for 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (a=12.980A˚,b=7.614A˚a = 12.980 \, \text{Å}, \, b = 7.614 \, \text{Å}) .
  • Mass spectrometry (GC-MS): Detects molecular ion peaks (e.g., m/zm/z ~165 for the parent ion) but may require optimization due to low intensity (<10%) in similar compounds .
  • FT-IR: Key peaks include C=O stretching (~1680 cm1^{-1}) and C=C (alkene) stretching (~1640 cm1 ^{-1}) .

Advanced Research Questions

Q. How can reaction mechanisms for but-3-en-1-yl group incorporation be validated experimentally?

Methodological Answer: Use isotopic labeling (e.g., 13C^{13}C-labeled allyl halides) to track the alkene addition pathway. Kinetic studies (monitoring via 1H^1H-NMR) can distinguish between SN1/SN2 mechanisms. For example, in related piperidin-2-one derivatives, pseudo-first-order kinetics and activation energy (EaE_a) calculations have resolved competing pathways .

Q. What strategies address low yield in cyclization steps during synthesis?

Methodological Answer: Optimize reaction conditions:

  • Catalyst screening: Lewis acids (e.g., ZnCl2_2) or organocatalysts improve ring closure efficiency.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while microwave-assisted synthesis reduces reaction time and byproduct formation .
  • Byproduct analysis: Use LC-MS to identify intermediates (e.g., dimerization products) and adjust stoichiometry .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

  • Cross-validation: Compare 1H^1H-NMR shifts with density functional theory (DFT)-predicted values for consistency.
  • High-resolution MS (HR-MS): Resolve ambiguities in molecular ion identification (e.g., distinguishing [M+H]+[M+H]^+ from adducts).
  • Dynamic NMR: Detect conformational equilibria (e.g., lactam ring puckering) causing split peaks .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 isoforms).
  • ADMET prediction: Tools like SwissADME assess bioavailability and toxicity based on logP (~1.5–2.0) and topological polar surface area (~50 Å2^2) .

Q. How do substituents on the piperidin-2-one ring influence physicochemical properties?

Methodological Answer:

  • Hammett analysis: Correlate electron-withdrawing/donating groups (e.g., halogen vs. alkyl) with lactam ring stability.
  • Thermogravimetric analysis (TGA): Quantify decomposition temperatures (e.g., >200°C for 3-phenyl derivatives) .

Q. What methodologies identify and characterize polymorphic forms?

Methodological Answer:

  • Powder X-ray diffraction (PXRD): Compare experimental diffractograms with simulated patterns from SC-XRD data.
  • Differential scanning calorimetry (DSC): Detect polymorph transitions (endothermic peaks) and melting points. For example, Form I of 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione melts at 215°C, while Form II melts at 225°C .

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